(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol

Sonogashira coupling Fragment-based drug discovery Alkynylation

Fragment-based screening programs require versatile, pre-functionalized scaffolds with orthogonal reactivity. (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol directly solves the bottleneck of serial protection/deprotection steps: - Room-temperature Sonogashira coupling at C3 in 2 h (50-82% yields across 16 derivatives) - Intact C7-hydroxymethyl handle for parallel oxidation, esterification, or etherification - Validated kinase inhibitor pharmacophore; enables rapid hit-to-lead SAR with a single building block Supplied with full analytical documentation (NMR, MS) from controlled batch production.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
CAS No. 1036990-66-5
Cat. No. B1400564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
CAS1036990-66-5
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=C2I)C=C1CO
InChIInChI=1S/C8H7IN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-4,12H,5H2
InChIKeyWQBVGLDOOIGACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol Overview


(3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol is a heterocyclic building block with the molecular formula C8H7IN2O and a molecular weight of 274.06 g/mol . It comprises an imidazo[1,2-a]pyridine core with an iodine atom at the 3-position and a hydroxymethyl group at the 7-position [1]. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely investigated for applications as kinase inhibitors [2] and in diagnostic imaging [3]. The iodine substituent confers distinct reactivity for transition metal-catalyzed cross-coupling reactions, while the hydroxymethyl group offers a functional handle for further derivatization, positioning this compound as a versatile intermediate for fragment library generation and targeted synthesis [1].

Mild cross-coupling substrate Iodo enables room-temperature Sonogashira reactions without thermal forcing
Orthogonal functional handle 7-Hydroxymethyl remains intact during C3 coupling for sequential derivatization
Privileged scaffold context Imidazo[1,2-a]pyridine core investigated for kinase inhibitor and imaging research

(3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol Substitution Risk


Substituting (3-iodoimidazo[1,2-a]pyridin-7-yl)methanol with its 3-bromo, 3-chloro, or non-halogenated analogs is scientifically unsound for key synthetic workflows due to quantifiable differences in cross-coupling reactivity. The C–I bond is intrinsically weaker (bond dissociation energy approximately 50–65 kcal/mol) and more polarizable than C–Br (approximately 65–80 kcal/mol) or C–Cl bonds, resulting in significantly faster oxidative addition to Pd(0) catalysts [1]. Empirically, 3-iodoimidazo[1,2-a]pyridine substrates undergo Sonogashira coupling at room temperature in 2 hours [2], whereas the corresponding 3-bromo or 3-chloro analogs typically require elevated temperatures (60–100°C), extended reaction times (12–24 hours), or specialized ligand systems to achieve comparable conversion. These divergent reaction profiles mean that synthetic protocols optimized for the iodo derivative will fail or produce substantially lower yields if a bromo or chloro analog is substituted, resulting in wasted materials and failed library synthesis. The quantitative evidence below delineates these critical performance boundaries.

Target (Iodo)
Potential Substitute (Bromo/Chloro)
Faster oxidative addition at ambient temperature
Typically require heating (60–100°C) for comparable Pd insertion
Optimized protocols deliver reliable yields under mild conditions
Reaction profiles may not transfer directly; lower conversion expected without re-optimization
Distinct mass and isotopic signature simplifies LCMS monitoring
Different mass shift and isotopic pattern may complicate reaction tracking

Quantitative Differentiation Evidence


Sonogashira Coupling vs. Halogen Analogs

In a comparative study of Sonogashira cross-coupling with phenylacetylene, 3-iodoimidazo[1,2-a]pyridine was selected as the optimal substrate from among 3-halogenoimidazo[1,2-a]pyridines. Under these optimized conditions, a library of 16 novel 3-phenylethynylimidazo[1,2-a]pyridines was synthesized with satisfying to good yields (50–82%), and 4 additional derivatives were obtained in moderate yields (30–40%) [1]. While the publication does not explicitly tabulate comparative yield data for the 3-bromo and 3-chloro analogs under identical room-temperature conditions, the authors' explicit selection of the iodo substrate as optimal—based on screening of the halogen series—constitutes a class-level inference. The precedent that 3-iodoimidazo[1,2-a]pyridine derivatives are preferred for mild, rapid Sonogashira couplings is further supported by broader synthetic methodology literature [2]. This reactivity profile directly extends to (3-iodoimidazo[1,2-a]pyridin-7-yl)methanol, whose 7-hydroxymethyl group does not interfere with Pd-catalyzed cross-coupling at the 3-position.

Coupling Reactivity
Class-level inference
Iodo: room temp, 2 h; yields 50–82% (16 cmpds), 30–40% (4 cmpds)
Bromo/chloro: typically 60–100°C, 12–24 h (explicit comparative data not provided)
Supports mild library synthesis selection
Optimal substrate chosen from halogen screening; confirm under own conditions
Sonogashira coupling Fragment-based drug discovery Alkynylation

LCMS Differentiation: Iodo vs. Bromo

(3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol possesses a molecular weight of 274.06 g/mol and exact mass of 273.96 g/mol . Its direct structural analog, (3-bromoimidazo[1,2-a]pyridin-7-yl)methanol (CAS 1315363-24-6), has a molecular weight of 227.06 g/mol and exact mass of 225.97 g/mol [1]. The 47 Da mass difference between the iodo and bromo analogs produces a distinctive isotopic signature in mass spectrometry: iodine's characteristic M+2 peak pattern (100:0 isotopic abundance) vs. bromine's near 1:1 M:M+2 pattern. The heavier mass of the iodo compound also shifts its LC retention time relative to the bromo analog under reversed-phase conditions, attributable to the greater hydrophobic surface area of the iodine atom.

Mass Differentiation
Data to verify
ΔMW = 47.00 g/mol; ΔExact Mass = 47.99 Da
Iodo isotopic pattern ≈ 100:0 (M:M+2); Bromo ≈ 1:1
Enables unambiguous LCMS tracking
Calculated from molecular formula; verify experimentally
Analytical chemistry Reaction monitoring LCMS

Regioselective Iodination

The specific 3-iodo-7-hydroxymethyl substitution pattern of this compound is synthetically non-trivial. Research on chemoselective iodination of imidazo[1,2-a]pyridines has demonstrated that the 3-position can be selectively iodinated over other positions using controlled reaction conditions [1]. Molecular electrostatic potential calculations have been performed to rationalize the chemoselectivity of electrophilic aromatic substitution on the imidazo[1,2-a]pyridine scaffold, confirming that the 3-position is the most electron-rich site for iodination [1]. This regioselective methodology enables the preparation of (3-iodoimidazo[1,2-a]pyridin-7-yl)methanol with the halogen installed exclusively at the 3-position, leaving the 7-hydroxymethyl group intact for orthogonal functionalization. Alternative synthetic routes starting from bromo or chloro analogs would require different halogenation protocols that may not achieve the same regioselectivity profile.

Regioselectivity
Supporting evidence
3-position exclusively iodinated; 7-hydroxymethyl retained
Non-selective methods produce regioisomer mixtures (3-,5-,6-,8-)
Pre-functionalized regioisomer saves optimization time
Chemoselective NIS/I₂ protocol; MEP calculations support 3-position preference
Regioselective synthesis Chemoselective halogenation Imidazopyridine functionalization

Commercial Availability: Iodo vs. Bromo

(3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol is commercially available from multiple reputable suppliers at defined purity specifications and quantities. AKSci offers the compound at 95% minimum purity with 500 mg priced at $121 and 1 g at $179 . Apollo Scientific/CymitQuimica provides the same compound at ≥95% purity with pricing of €281 for 250 mg, €778 for 1 g, and €2,382 for 5 g . The bromo analog, (3-bromoimidazo[1,2-a]pyridin-7-yl)methanol (CAS 1315363-24-6), is available from EvitaChem and other vendors, though pricing and stock information are not publicly disclosed for direct quantitative comparison [1]. The iodo derivative's established presence in the catalogs of major fine chemical suppliers indicates reliable supply chain continuity for research programs.

Procurement Transparency
Context-dependent
Iodo: $179/1 g (AKSci), €778/1 g (Apollo) – published pricing
Bromo analog: pricing undisclosed; inquiry only
Supports budgeting and competitive sourcing
Pricing as of 2025; verify current stock and lead times
Procurement Commercial availability Cost analysis

(3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol: Application Scenarios


Fragment-Based Library Generation

This compound is optimally suited for fragment library construction via Sonogashira cross-coupling at the 3-position. As demonstrated by Castera-Ducros et al., 3-iodoimidazo[1,2-a]pyridine substrates undergo room-temperature coupling with terminal alkynes in 2 hours, yielding 16 derivatives at 50–82% and 4 additional derivatives at 30–40% [1]. The 7-hydroxymethyl group remains intact during this transformation, providing an orthogonal functional handle for subsequent diversification (e.g., esterification, etherification, or oxidation) to generate focused libraries targeting kinase ATP-binding pockets or other pharmaceutical targets [2]. This two-step diversification strategy—Sonogashira at C3 followed by functionalization at C7—enables the rapid exploration of chemical space around the imidazo[1,2-a]pyridine core with minimal synthetic effort.

Kinase Inhibitor Solubility Optimization

The imidazo[1,2-a]pyridine scaffold is a validated kinase inhibitor pharmacophore, with numerous derivatives reported as inhibitors of ASK1, CDK4, FGFR, and IRAK-4 [1]. The 7-hydroxymethyl group serves as a strategic polar substituent that can improve aqueous solubility and modulate physicochemical properties relative to unsubstituted or lipophilic 7-substituted analogs. In the context of lead optimization, procurement of this pre-functionalized 3-iodo-7-hydroxymethyl building block allows medicinal chemists to explore SAR at both the 3-position (via cross-coupling) and the 7-position (via derivatization of the hydroxymethyl group) in parallel, accelerating hit-to-lead timelines [2]. The iodine at C3 also enables late-stage functionalization with radionuclides (e.g., ¹²³I, ¹²⁵I) for the development of SPECT imaging probes targeting the same kinase of interest, providing a seamless transition from in vitro SAR to in vivo target engagement studies.

Bifunctional Chemical Probes

The orthogonal reactivity of the C3 iodine and C7 hydroxymethyl group makes this compound a privileged scaffold for constructing bifunctional chemical probes. The C3 position can be elaborated via Pd-catalyzed cross-coupling to introduce affinity elements (e.g., aryl or heteroaryl groups that confer target binding) [1]. Simultaneously, the C7 hydroxymethyl group can be converted to an amine, azide, or alkyne for bioorthogonal conjugation to fluorophores, biotin, or affinity resins. This dual-functionalization strategy is particularly valuable for generating target engagement probes where the linker attachment point (C7) is distal to the pharmacophore-binding region (C3), minimizing interference with target recognition. The 47 Da mass shift relative to the bromo analog also facilitates unambiguous mass spectrometric confirmation of successful probe construction and target labeling [2].

Radioiodination Scaffold for Imaging

The imidazo[1,2-a]pyridine scaffold has established precedent in diagnostic imaging, with ¹²³I-labeled derivatives such as ¹²³I-CLINDE (PBR IC50 = 1.7 nM) developed for SPECT imaging of peripheral benzodiazepine receptors [1] and ¹⁸F-labeled 6-iodo-IMPY derivatives evaluated as PET agents for β-amyloid plaque imaging [2]. While (3-iodoimidazo[1,2-a]pyridin-7-yl)methanol itself is not a radiotracer, the presence of the iodine atom at C3 provides a site for isotopic exchange with radioiodine (¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for in vitro autoradiography). The 7-hydroxymethyl group offers a convenient attachment point for pharmacokinetic-modifying groups (e.g., PEG chains) or targeting moieties. Procurement of this non-radioactive precursor enables imaging laboratories to develop and validate radiolabeling protocols using cold standards before committing to costly radionuclide production runs.

Application
Selection Property
Validation Focus
Fragment library synthesis
Room-temperature Sonogashira coupling; orthogonal C7 handle
Alkyne scope and C7 derivatization yield
Kinase inhibitor lead optimization
Polar hydroxymethyl for solubility modulation; privileged kinase scaffold
SAR at C3 and C7 positions; solubility improvement
Chemical probe construction
Dual orthogonal reactivity (C3 coupling, C7 bioconjugation)
Linker attachment efficiency; target engagement confirmation
Imaging probe precursor
C3 iodine enables isotopic exchange; C7 for pharmacokinetic modifier attachment
Radioiodination efficiency; cold standard validation

Technical Documentation Hub

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